molecular formula C16H15N3O3S B12007975 6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 609794-94-7

6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B12007975
CAS No.: 609794-94-7
M. Wt: 329.4 g/mol
InChI Key: JADAZGUVGKKKQF-LCYFTJDESA-N
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Properties

CAS No.

609794-94-7

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

(2Z)-6-methyl-2-[(2-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C16H15N3O3S/c1-3-8-22-12-7-5-4-6-11(12)9-13-15(21)19-16(23-13)17-14(20)10(2)18-19/h4-7,9H,3,8H2,1-2H3/b13-9-

InChI Key

JADAZGUVGKKKQF-LCYFTJDESA-N

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C)S2

Canonical SMILES

CCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)C)S2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . Further research is needed to fully elucidate the exact molecular mechanisms .

Q & A

Q. What are the standard synthetic routes for 6-methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione?

The compound is typically synthesized via condensation reactions. A common approach involves reacting a substituted benzaldehyde (e.g., 2-propoxybenzaldehyde) with a thiourea derivative under acidic or basic conditions to form the thiazolo-triazine core . For example, describes the use of aldehydes and thioureas, while highlights reflux conditions with catalysts like potassium carbonate. Key steps include:

  • Aldehyde activation : Protonation of the aldehyde carbonyl to enhance electrophilicity.
  • Cyclocondensation : Formation of the fused thiazolo-triazine ring via nucleophilic attack and dehydration .
  • Purification : Recrystallization from ethanol or dimethylformamide to isolate the product .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Structural validation requires a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and Z/E configuration of the benzylidene group .
  • Mass spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For absolute configuration determination, though limited data exists in the literature for this specific compound .
  • IR spectroscopy : Identification of functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Systematic optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol improves cyclization efficiency .
  • Temperature control : Reflux (~80°C) accelerates condensation but may require moderation to avoid side reactions .
  • Catalyst screening : Bases like NaOH or K2_2CO3_3 improve deprotonation, whereas acidic conditions (e.g., HCl) favor imine formation .
  • Design of Experiments (DoE) : Multivariate analysis to identify interactions between parameters (e.g., time, temperature, stoichiometry) .

Q. What strategies are effective for resolving contradictions in reported biological activity data?

Discrepancies (e.g., variable antimicrobial potency across studies) can be addressed via:

  • Dose-response assays : Establish IC50_{50} values under standardized conditions (pH, cell lines) to control for experimental variability .
  • Computational modeling : Molecular docking to predict binding affinities to targets like bacterial topoisomerases or kinases, correlating with experimental results .
  • Metabolic stability tests : Assess whether differences in activity arise from compound degradation in vitro vs. in vivo .

Q. How do substituent modifications influence structure-activity relationships (SAR)?

Key SAR insights include:

  • Benzylidene substituents : Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity and target binding, while alkoxy groups (e.g., propoxy) improve solubility and bioavailability .
  • Thiazolo-triazine core : Methyl groups at position 6 (as in this compound) reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets .
  • Methodology : Synthesize analogs via Suzuki coupling or Click chemistry, followed by enzymatic assays (e.g., kinase inhibition) to map substituent effects .

Q. What computational tools are recommended for predicting reactivity and stability?

  • DFT calculations : To model electron density distribution and predict sites for nucleophilic/electrophilic attacks .
  • Molecular dynamics simulations : Assess conformational stability under physiological conditions (e.g., solvation in water) .
  • SwissADME : Predict pharmacokinetic properties (e.g., logP, drug-likeness) to guide analog design .

Methodological Recommendations

  • For synthesis : Prioritize ethanol as a solvent with K2_2CO3_3 catalysis for higher yields .
  • For SAR studies : Combine docking simulations (AutoDock Vina) with kinetic assays to validate target interactions .
  • For data validation : Replicate conflicting studies using identical cell lines and assay protocols to isolate variables .

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